2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride
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Overview
Description
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH. It is known for its role as a degradation product of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As a degradation product of Metaxalone, it is relevant in pharmacological studies related to muscle relaxants.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. In the context of its role as a degradation product of Metaxalone, it may interact with neurotransmitter receptors or ion channels in muscle cells, leading to muscle relaxation. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Metaxalone: The parent compound, used as a muscle relaxant.
1-Amino-3-(3,5-dimethylphenoxy)-2-propanol: A closely related compound with similar structural features.
Uniqueness
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- is unique due to its specific structural configuration and its role as a degradation product of Metaxalone. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
110493-27-1 |
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Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-amino-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H |
InChI Key |
KMLJFMOWQYTITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN)O)C.Cl |
Origin of Product |
United States |
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